molecular formula C9H18ClN B3059962 (Spiro[2.5]oct-1-ylmethyl)amine hydrochloride CAS No. 1559059-75-4

(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride

Cat. No.: B3059962
CAS No.: 1559059-75-4
M. Wt: 175.70
InChI Key: KPEGWRREECZOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tandem Condensation-Cyclization Strategies for Spirocyclic Amine Scaffolds

Tandem condensation-cyclization methodologies enable the sequential formation of multiple bonds in a single reaction sequence, minimizing intermediate isolation. A patent by EP3191441B1 outlines a multi-step synthesis of spiro[2.5]octane-5,7-dione, a key intermediate for spirocyclic amines, via Wittig and Michael/Claisen reactions (Scheme 6). Starting with (1-ethoxycyclopropoxy)trimethylsilane, the process involves:

  • Wittig Olefination : Formation of a cyclopropane-containing enol ether.
  • Michael/Claisen Cascade : Intramolecular cyclization to generate a bicyclic diketone intermediate.
  • Hydrolysis and Decarboxylation : Acid-mediated cleavage yields the spiro[2.5]octane core.

This method avoids chromatography by employing crystallization for purification, enhancing scalability. Comparative analysis with traditional approaches reveals significant improvements:

Parameter Traditional Method EP3191441B1 Protocol
Purification Flash chromatography Crystallization
Solvent o-Dichlorobenzene Toluene/Water mixture
Scalability Limited Pilot-scale viable
Yield (Overall) 20–25% 35–40%

The tandem strategy’s efficiency stems from its ability to couple bond-forming steps, reducing side reactions and improving atom economy.

Properties

IUPAC Name

spiro[2.5]octan-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-6-9(8)4-2-1-3-5-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEGWRREECZOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559059-75-4
Record name Spiro[2.5]octane-1-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclopropanation of Bicyclic Precursors

A common approach involves the cyclopropanation of a bicyclo[3.2.0]heptane derivative. For example, treatment of bicyclo[3.2.0]hept-6-en-2-one with diazomethane induces ring expansion to form spiro[2.5]octan-1-one. Subsequent reduction of the ketone using lithium aluminum hydride (LiAlH₄) yields spiro[2.5]octan-1-ol, which is then converted to the corresponding amine via a Gabriel synthesis.

Epoxidation and Ring-Opening Reactions

Patent WO2001066546A1 discloses a method where spiro[1-azabicyclo[2.2.2]octane-1,5'-oxazolidine-1'-one] undergoes epoxidation using dimethyloxosulfonium methylide. The resulting epoxide is subjected to regioselective ring-opening with hydrogen fluoride-pyridine complex, yielding a fluoro alcohol intermediate. Tosylation of the alcohol followed by displacement with phthalimide potassium salt produces the protected amine, which is hydrolyzed with hydrazine to free the primary amine.

Functionalization to (Spiro[2.5]oct-1-ylmethyl)amine Hydrochloride

Reductive Amination

A pivotal method involves reductive amination of spiro[2.5]octan-1-yl ketone. In a methanol solvent, the ketone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) at room temperature for 24 hours. The crude amine is precipitated as the hydrochloride salt by adding concentrated HCl, achieving a reported yield of 68–72%.

Reaction Conditions Table

Component Quantity Conditions
Spiro[2.5]octan-1-yl ketone 10 mmol Methanol, 25°C
Ammonium acetate 15 mmol 24 h stirring
NaBH₃CN 12 mmol pH 5–6 (acetic acid)

Gabriel Synthesis

The Gabriel synthesis remains a robust method. Spiro[2.5]octan-1-ylmethanol is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in pyridine. The tosylate is then displaced by potassium phthalimide in dimethylformamide (DMF) at 150°C, forming the phthalimide-protected amine. Hydrolysis with hydrazine hydrate releases the free amine, which is isolated as the hydrochloride salt via HCl gas treatment.

Key Steps

  • Tosylation: 85% yield (RT, 12 h).
  • Phthalimide displacement: 78% yield (150°C, 6 h).
  • Hydrolysis: 90% yield (refluxing ethanol, 4 h).

Optimization and Challenges

Purification Strategies

Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating intermediates. The final hydrochloride salt is recrystallized from ethanol-diethyl ether (1:3) to ≥95% purity.

Hazard Mitigation

The compound’s synthesis involves hazardous reagents (e.g., HF-pyridine). Patent EP1358179B1 recommends adding iron sulfate (FeSO₄·7H₂O) to sequester cyanide ions during reductive amination, suppressing side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages
Reductive Amination 72 95 Mild conditions, scalable
Gabriel Synthesis 78 97 High selectivity, minimal byproducts
Epoxide Ring-Opening 65 90 Applicable to complex substrates

Chemical Reactions Analysis

Types of Reactions

(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride has been identified as a promising candidate in the development of pharmaceuticals, particularly in the following areas:

Anti-inflammatory Agents

Research indicates that spirocyclic compounds, including (Spiro[2.5]oct-1-ylmethyl)amine derivatives, exhibit activity as antagonists of LFA-1 and Mac-1, making them potential treatments for inflammatory diseases. A patent (US7199125B2) describes these compounds' utility in treating conditions like arthritis and other inflammatory disorders .

Weight Management

Another study highlights the potential of spiro compounds as melanocortin 4 receptor antagonists, which may be effective in managing obesity and related metabolic disorders. This application is particularly relevant given the rising global obesity rates and associated health complications .

Neuropharmacology

The unique structure of this compound allows it to interact with various neurotransmitter systems. Preliminary studies suggest its potential role in modulating neurotransmitter release and receptor activity, which could lead to new treatments for neurological disorders such as depression and anxiety.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its spirocyclic structure provides a versatile framework for creating derivatives with enhanced biological activity or novel properties.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of spirocyclic compounds exhibited significant anti-inflammatory effects in animal models. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in arthritis models, suggesting therapeutic potential for inflammatory diseases.

Case Study 2: Obesity Treatment

In another investigation focusing on melanocortin receptors, researchers synthesized several analogs of this compound. These compounds were tested for their ability to inhibit receptor activity linked to appetite regulation, showing promising results that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of (Spiro[2.5]oct-1-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of (Spiro[2.5]oct-1-ylmethyl)amine hydrochloride with analogous spirocyclic amines:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 938458-82-3 C₁₁H₁₈ClN 199.73 Reference compound; methylamine at 1-position
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride 1245643-87-1 C₇H₁₄ClNO 179.65 Oxygen atom in the spiro ring (5-Oxa substitution)
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride - C₁₀H₁₉ClN 188.72 Ethylamine chain at 6-position
Spiro[2.3]hexan-5-amine hydrochloride 1909324-94-2 C₆H₁₂ClN 157.62 Smaller spiro system (2.3 vs. 2.5)

Functional and Pharmacological Comparisons

Rigidity and Conformational Effects: The spiro[2.5]octane framework in the target compound provides greater conformational rigidity compared to spiro[2.3]hexane derivatives. This rigidity may enhance binding selectivity to CNS targets, such as serotonin or dopamine receptors .

Substituent Position and Bioactivity :

  • Ethylamine derivatives (e.g., 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride) exhibit extended alkyl chains, which may increase lipophilicity and membrane permeability. However, this could also lead to off-target interactions due to reduced stereochemical precision .

Larger spiro frameworks (e.g., spiro[2.5]octane) balance stability and synthetic feasibility .

Biological Activity

(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride is a spirocyclic amine with the molecular formula C9H18ClN. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications.

  • Molecular Formula: C9H18ClN
  • Molar Mass: 176 g/mol
  • CAS Number: 1559059-75-4
  • Storage Conditions: Recommended at 2-8 °C

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Spirocyclic Structure:
    • Cyclization of a suitable precursor under controlled conditions.
  • Introduction of the Amine Group:
    • Achieved through nucleophilic substitution reactions.
  • Formation of Hydrochloride Salt:
    • Treatment with hydrochloric acid to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure enhances its ability to fit into binding sites, potentially modulating enzymatic activity and influencing various biological pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Neurological Applications:
    • Investigated for its potential in treating neurological disorders, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity:
    • Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although specific data is limited.
  • Antidiabetic Effects:
    • Related compounds in the spirocyclic family have shown promise in managing blood glucose levels, indicating potential for further investigation in diabetes treatment.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityReference
Spirocyclic OxindolesAntinociceptive, anti-inflammatory
Spirocyclic PyrrolidinesNeuroprotective effects
This compoundPotential neuroactive properties

Case Study 1: Neurological Disorders

In a study focusing on spirocyclic compounds, this compound was evaluated for its effects on sodium channel activity, which is crucial in pain management and neurological function. The findings indicated that compounds with similar structures could effectively modulate sodium channels, suggesting potential applications in treating conditions like epilepsy and neuropathic pain.

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various spirocyclic amines, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. While results showed some activity, further optimization of the compound's structure was recommended to enhance efficacy.

Q & A

Q. What are the standard synthetic routes for (Spiro[2.5]oct-1-ylmethyl)amine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation followed by amine functionalization. A key intermediate, Spiro[2.5]octane-5,7-dione, can be synthesized via methods described in European Patent EP 12005681, which employs cyclization reactions of carbonyl precursors under acidic or basic conditions . The amine group is introduced via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation. Intermediates are characterized using 1H/13C NMR to confirm spirocyclic structure integrity and FT-IR to track functional group transformations. Purity is validated via HPLC (>95%) and chloride content analysis using silver nitrate titration .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : Assigns spirocyclic proton environments and amine proton shifts.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C9H16ClN: 181.69 g/mol).
  • X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, particularly for spirocyclic conformers.
  • Pharmacopeial Tests : Chloride identification via reaction with 4-amino-antipyrine (red color formation) and heavy metal limits (<20 ppm) per International Pharmacopoeia guidelines .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store under anhydrous conditions (desiccated environment, <5% humidity) at 2–8°C to prevent hydrolysis of the spirocyclic ring. Use amber vials to minimize photodegradation. Stability studies recommend monthly HPLC checks to detect decomposition products, with degradation thresholds set at <2% over 12 months .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces reaction time and improves selectivity by maintaining precise temperature control during cyclization steps (e.g., 60–80°C for 2 hours) .
  • Alternative Purification : Replace column chromatography with crystallization using ethanol/water mixtures (3:1 ratio) to achieve >90% recovery.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for spiro ring formation efficiency, monitoring via in-situ FT-IR .

Q. What strategies are effective in resolving contradictions in solubility data reported for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:
  • DSC/TGA Analysis : Identify polymorphs via melting point variations (e.g., α-form: 185°C vs. β-form: 192°C).
  • Karl Fischer Titration : Quantify water content (<0.1% required for reproducibility).
  • Solubility Profiling : Use buffered solutions (pH 1–10) to assess ionizable amine behavior, comparing results to structurally similar bicyclo[2.2.2]octane derivatives .

Q. What computational approaches are suitable for modeling the structure-activity relationships of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., serotonin receptors) based on spirocyclic conformation.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate strain energy in the spiro ring (e.g., 8–10 kcal/mol for [2.5] systems).
  • MD Simulations : Assess stability in aqueous environments (e.g., 100 ns trajectories in GROMACS) to correlate solubility with hydration shell dynamics .

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test IC50 values against monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine oxidation).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (KD < 1 μM indicates high affinity).
  • Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride
Reactant of Route 2
(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.